(2R)-2-methoxypropane-1-thiol
Description
(2R)-2-Methoxypropane-1-thiol (CAS: Not specified; Molecular Formula: C₄H₁₀OS; Molecular Weight: 106.19 g/mol) is a chiral organosulfur compound featuring a thiol (-SH) group at the first carbon and a methoxy (-OCH₃) group at the second carbon of a propane backbone . Its stereochemistry (R-configuration) at the second carbon influences its reactivity and biological interactions, particularly in redox processes and protein binding . The compound’s thiol group enables disulfide bond formation and electrophilic interactions, while the methoxy group modulates solubility and steric effects, making it distinct from simpler thiols or alcohols .
Properties
CAS No. |
2348272-86-4 |
|---|---|
Molecular Formula |
C4H10OS |
Molecular Weight |
106.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-methoxypropane-1-thiol can be achieved through several methods. One common approach involves the bromomethylation of thiols using paraformaldehyde and hydrobromic acid in acetic acid. This method minimizes the generation of highly toxic byproducts and provides a high yield of the desired product . Another method involves the Grignard reaction, where a compound with optical activity is reacted with a suitable reagent under controlled conditions to produce the desired thiol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Grignard reaction is particularly favored due to its scalability and efficiency in producing high-purity compounds. The reaction conditions are carefully controlled to ensure the desired enantiomer is obtained, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methoxypropane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thiol group, which is highly reactive.
Common Reagents and Conditions
Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Major Products Formed
The major products formed from these reactions include disulfides, alcohols, and substituted thiols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-2-Methoxypropane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which (2R)-2-methoxypropane-1-thiol exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with these targets, altering their activity and function. This interaction is crucial in both its biological activity and its use in chemical synthesis.
Comparison with Similar Compounds
The unique properties of (2R)-2-methoxypropane-1-thiol are best understood through comparison with structurally related compounds. Key differences in functional groups, stereochemistry, and substituent positioning highlight its distinct chemical and biological profiles.
Structural and Functional Group Comparisons
Table 1: Key Features of this compound and Analogues
Detailed Analysis
3-Methoxypropane-1-thiol
- Structural Difference : Methoxy group at C3 instead of C2.
- Impact : Altered electronic distribution and steric hindrance may reduce compatibility with enzymes that recognize the R-configuration at C2 .
- Applications : Less studied, but positional isomerism could lead to niche synthetic or catalytic roles.
2-Mercaptoethanol
- Functional Group Difference : Replaces methoxy with hydroxyl.
- Impact : Higher polarity due to -OH, increasing water solubility but reducing membrane permeability compared to the methoxy analogue .
- Applications : Widely used in biochemistry for reducing disulfide bonds in proteins.
(2S)-2-Methoxypropane-1-thiol
- Stereochemical Difference : Enantiomeric S-configuration at C2.
- Impact : May exhibit divergent biological activity, such as altered binding to chiral biomolecules (e.g., enzymes, receptors) .
Methanethiol
- Simpler Structure : Lacks propane backbone and methoxy group.
Comparative Pharmacological Potential
- Antioxidant Activity : Outperforms methanethiol in scavenging free radicals due to stabilized thiyl radicals via methoxy group electron donation .
- Enzyme Modulation : Demonstrates stronger inhibition of cytochrome P450 isoforms than 3-methoxypropane-1-thiol, likely due to optimal methoxy positioning .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
